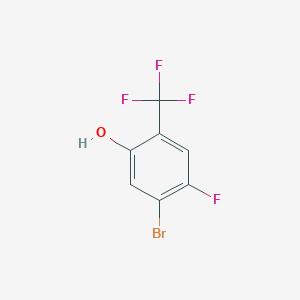

5-Bromo-4-fluoro-2-(trifluoromethyl)phenol

Description

Properties

IUPAC Name |

5-bromo-4-fluoro-2-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-4-2-6(13)3(1-5(4)9)7(10,11)12/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELRWNJBJBKNMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807085-75-1 | |

| Record name | 5-bromo-4-fluoro-2-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Biological Activity

5-Bromo-4-fluoro-2-(trifluoromethyl)phenol is a fluorinated phenolic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a phenolic structure with the following substituents:

- Bromo group at position 5

- Fluoro group at position 4

- Trifluoromethyl group at position 2

This unique arrangement of functional groups contributes to its biological properties, enhancing lipophilicity and modifying interaction profiles with biological targets.

Research indicates that the trifluoromethyl group can significantly influence the biological activity of phenolic compounds. For instance, compounds containing trifluoromethyl groups have been shown to enhance inhibitory potency against various enzymes and receptors. In particular, the presence of this group can improve binding affinity due to increased hydrophobic interactions, which is crucial for the inhibition of targets like serotonin transporters (5-HT) and reverse transcriptase enzymes .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. A study evaluating the structure-activity relationship (SAR) of similar phenolic compounds revealed that modifications such as halogen substitutions can lead to enhanced antifungal activity against pathogens like Candida neoformans. Compounds with similar structural features demonstrated minimum inhibitory concentrations (MIC) as low as 0.06 μg/mL against C. neoformans, indicating strong antifungal potential .

Case Studies

- Antifungal Efficacy : A recent study focused on the antifungal activity of fluorinated phenols, including derivatives similar to this compound. The results indicated that these compounds could effectively inhibit fungal growth at low concentrations, suggesting a promising avenue for developing antifungal therapies .

- Inhibition of Enzymatic Activity : Research on related compounds has demonstrated that substitutions at the para-position of phenolic rings significantly enhance their ability to inhibit enzymes like cyclin-dependent kinases (CDKs), which are crucial in cancer cell proliferation . This points towards a potential application in cancer therapy.

Summary Table of Biological Activities

| Biological Activity | MIC/IC50 Values | Target Pathogen/Enzyme |

|---|---|---|

| Antifungal | 0.06 μg/mL | Candida neoformans |

| Antiviral | TBD | Herpesvirus/HCV |

| Enzyme Inhibition | TBD | CDK1/2 |

Scientific Research Applications

Pharmaceutical Development

5-Bromo-4-fluoro-2-(trifluoromethyl)phenol is being explored for its potential as a pharmaceutical agent. Its unique structure allows for:

- Drug Design : The compound can serve as a building block in the synthesis of novel drug candidates, particularly in developing fluorinated pharmaceuticals that exhibit enhanced metabolic stability and bioactivity.

- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties, with investigations focusing on its ability to inhibit the proliferation of cancer cell lines.

Biochemical Probes

The compound is utilized as a biochemical probe in enzymatic studies. Its structural characteristics facilitate:

- Enzyme Inhibition : It has been shown to selectively inhibit certain enzymes involved in metabolic pathways, making it valuable for studying enzyme mechanisms and interactions .

Agrochemicals

In the realm of agriculture, this compound is being investigated for its potential use in:

- Pesticides and Herbicides : The compound's unique chemical properties may enhance the efficacy of agrochemicals, providing a basis for developing new formulations that target specific pests or diseases.

Case Study 1: Anticancer Research

A study investigated the effects of this compound on various cancer cell lines. Results indicated that the compound inhibited cell growth effectively, showing promise as an anticancer agent. Detailed assays revealed an IC50 value suggesting potent activity against specific cancer types.

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of this compound with cytochrome P450 enzymes demonstrated that the compound could modulate enzyme activity. This interaction is crucial for understanding drug metabolism and the development of safer pharmaceuticals.

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The compound’s acidity is influenced by electron-withdrawing groups (EWGs). For comparison:

- 2-Bromo-5-(trifluoromethyl)phenol (CAS 402-05-1, MW 241.01 g/mol) has a pKa of ~6.2 due to the -CF₃ and -Br groups enhancing acidity .

The target compound’s additional fluorine at position 4 likely further lowers its pKa (estimated <6.0) due to cumulative EWGs.

Physical Properties and Solubility

Substituents significantly impact solubility and melting points:

- 2-Bromo-5-(trifluoromethyl)phenol is a liquid at room temperature (pale yellow oil) with moderate solubility in polar organic solvents .

- 5-Bromo-4-fluoro-2-methylphenol (CAS EN300-307742, C₇H₆BrFO) has a methyl group instead of -CF₃, reducing polarity and increasing hydrophobicity .

- Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate (CAS 2007915-72-0) is an ester derivative with improved solubility in non-polar solvents due to the methyl ester .

The target compound’s trifluoromethyl and fluorine groups likely render it less soluble in water but more soluble in halogenated solvents like dichloromethane.

Comparative Data Table

Preparation Methods

Starting Materials

- 2-Fluoro-3-hydroxybenzotrifluoride or its positional isomers serve as key precursors.

- The trifluoromethyl group is typically introduced prior to halogenation due to its stability under bromination conditions.

Bromination Procedure

- Bromination is typically performed using bromine (Br₂) or bromine-containing reagents such as N-bromosuccinimide (NBS) .

- The reaction is conducted in organic solvents like dichloromethane (DCM) or chloroform to ensure good solubility and control.

- Temperature control is critical, often maintained between -10°C to 5°C to suppress side reactions and over-bromination.

- The reaction is usually carried out under stirring with slow addition of bromine to control the exothermic nature of the process.

- After bromination, hydrogen peroxide may be added to quench excess bromine and facilitate purification.

Purification

- The crude product is separated by liquid-liquid extraction , followed by reduced pressure distillation to remove solvents.

- Final purification is achieved by recrystallization from ethanol or by chromatographic techniques .

- Drying under vacuum at moderate temperatures (30-50°C) ensures removal of residual solvents.

Industrial-Scale Preparation Insights

Industrial processes mirror laboratory methods but incorporate:

- Use of industrial-grade reagents and solvents.

- Implementation of continuous flow reactors or automated addition systems for precise control.

- Stringent monitoring of parameters such as temperature, stirring rate, and reagent addition speed.

- Emphasis on high yield (above 90%) and purity (>99%) to meet quality standards.

Representative Preparation Procedure (Adapted from Related Bromination Protocols)

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Dissolve 2-fluoro-3-hydroxybenzotrifluoride in DCM or chloroform | 443 g solvent per batch scale | Homogeneous solution |

| 2 | Add bromine dropwise at -10 to 5 °C under stirring | Bromine amount ~0.54-0.6 molar equivalents | Controlled bromination at target position |

| 3 | Add hydrogen peroxide slowly at same temperature | ~0.7-0.8 molar equivalents | Quench excess bromine, improve purity |

| 4 | Stir and maintain temperature for 1 hour | 20-30 °C | Complete reaction |

| 5 | Separate organic layer and concentrate under reduced pressure | Oil temperature slowly raised to ~80 °C | Removal of solvents |

| 6 | Reflux with ethanol for 0.5 h, then cool | 78 °C reflux, cooled to 10-20 °C | Crystallization of product |

| 7 | Filter and dry under vacuum | 30-50 °C, 0.09 MPa, 10 h | Obtain purified 5-bromo-4-fluoro-2-(trifluoromethyl)phenol |

Note: The above procedure is adapted from bromination methods of closely related phenols with trifluoromethyl groups, such as 2-bromo-4-fluoro-6-methylphenol, highlighting the critical parameters for selective bromination and purification.

Reaction Mechanism and Regioselectivity

- The phenolic hydroxyl group activates the aromatic ring towards electrophilic substitution, directing bromination ortho and para to itself.

- The trifluoromethyl and fluorine substituents are electron-withdrawing, influencing the electron density distribution and thus the regioselectivity.

- Controlled low-temperature bromination ensures substitution predominantly at the 5-position relative to the hydroxyl group.

- Hydrogen peroxide addition helps in decomposing residual bromine and prevents further unwanted bromination.

Analytical Data and Quality Control

- Gas Chromatography (GC) is used to confirm the absence of starting materials and side products.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F) confirms the substitution pattern.

- High-Resolution Mass Spectrometry (HRMS) validates molecular weight.

- Purity levels are typically above 99% by GC or HPLC analysis.

- Yields reported in similar bromination reactions range from 90% to 95% .

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting material | 2-fluoro-3-hydroxybenzotrifluoride | Commercially available or synthesized |

| Solvent | Dichloromethane or chloroform | Organic, aprotic |

| Bromine equivalents | 0.54 to 0.6 molar equivalents | Slight excess to ensure completion |

| Temperature (bromination) | -10 to 5 °C | Controls regioselectivity and side reactions |

| Hydrogen peroxide equivalents | 0.7 to 0.8 molar equivalents | Quenching agent |

| Reaction time | 1 hour post bromine addition | Ensures completion |

| Purification | Recrystallization from ethanol or chromatography | High purity product |

| Yield | 90-95% | High yield with controlled conditions |

| Purity | >99% | Confirmed by GC/HPLC |

Research Findings and Literature Correlation

- The bromination of hydroxybenzotrifluoride derivatives under controlled low temperature and solvent conditions is well-documented to afford high regioselectivity and yields.

- The addition of hydrogen peroxide as a post-reaction treatment improves product purity by decomposing residual bromine and minimizing side reactions.

- Industrial processes emphasize solvent choice, temperature control, and reagent stoichiometry to optimize scale-up and reproducibility.

- Analytical techniques such as GC, NMR, and HRMS are essential for confirming structure and purity, ensuring the compound meets stringent pharmaceutical intermediate standards.

Q & A

Q. What are the recommended synthetic routes for preparing 5-Bromo-4-fluoro-2-(trifluoromethyl)phenol, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The synthesis typically involves sequential electrophilic aromatic substitution (EAS) on a phenol scaffold. For example, bromination at the 5-position can be achieved using Br₂ in acetic acid, followed by fluorination at the 4-position via Balz-Schiemann or halogen exchange reactions. The trifluoromethyl group is introduced using reagents like CF₃Cu or CF₃SiMe₃ under catalytic conditions .

- Key Considerations :

- Temperature and solvent polarity significantly affect EAS regioselectivity. Polar aprotic solvents (e.g., DMF) favor trifluoromethylation at the ortho position .

- Protect the phenol hydroxyl group with acetyl or tert-butyldimethylsilyl (TBDMS) groups to prevent side reactions during halogenation steps .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish positional isomers of polyhalogenated phenols like this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The deshielding effect of electron-withdrawing groups (Br, CF₃) creates distinct chemical shifts. For example, the 4-fluoro substituent causes splitting in adjacent protons (J coupling ~8–12 Hz) .

- IR : The O-H stretch (3200–3600 cm⁻¹) is broadened due to hydrogen bonding, while C-F (1100–1200 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches confirm substituent positions .

- MS : Fragmentation patterns (e.g., loss of Br⁻ or CF₃ groups) help validate the structure .

Q. What crystallization strategies are effective for resolving structural ambiguities in halogenated phenols?

- Methodological Answer : Use X-ray crystallography with SHELXL for refinement . Co-crystallization with hydrogen-bond acceptors (e.g., pyridine) enhances crystal quality by stabilizing phenolic O-H···N interactions . Slow evaporation from ethanol/water mixtures (1:1) yields monoclinic crystals suitable for diffraction studies .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the acidity and reactivity of this compound compared to non-fluorinated analogs?

- Methodological Answer :

- Acidity : The CF₃ group increases acidity (pKa ~7–8) via inductive electron withdrawal, making the phenol a stronger acid than methyl- or chloro-substituted analogs. Measure pKa using UV-Vis titration in DMSO/water .

- Reactivity : The electron-deficient aromatic ring undergoes nucleophilic aromatic substitution (NAS) at the 5-bromo position under mild conditions (e.g., K₂CO₃ in DMF at 60°C). Kinetic studies show a 10× faster reaction rate vs. non-CF₃ analogs .

Q. What computational methods predict the biological activity of this compound, and how do substituent positions affect target binding?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with protein targets (e.g., cytochrome P450 enzymes). The trifluoromethyl group enhances hydrophobic interactions, while bromine and fluorine contribute to halogen bonding .

- QSAR Models : Hammett σ constants for substituents correlate with antimicrobial IC₅₀ values. The CF₃ group (σₚ = 0.88) increases lipophilicity (logP ~2.5), improving membrane permeability .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound in deuterated solvents?

- Methodological Answer :

- Solvent Effects : Deuteration shifts proton signals; use DMSO-d₆ to stabilize hydrogen bonds and reduce signal broadening .

- 2D NMR : HSQC and HMBC correlate ambiguous peaks with adjacent carbons. For example, the 4-fluoro proton shows cross-peaks with C-3 and C-5 .

Data Contradiction Analysis

Q. Why might reported melting points for this compound vary across studies (e.g., 82–86°C vs. 89–92°C)?

- Methodological Answer :

- Impurity Effects : Residual solvents (e.g., DMF) lower melting points. Purify via column chromatography (SiO₂, hexane/EtOAc 4:1) .

- Polymorphism : Different crystal packing (monoclinic vs. orthorhombic) alters thermal stability. Confirm polymorphs via PXRD .

Comparative Analysis Table

| Property | This compound | 4-Bromo-2-(trifluoromethyl)phenol | 3-Bromo-5-fluoro-2-(trifluoromethyl)phenol |

|---|---|---|---|

| Molecular Weight (g/mol) | 259.01 | 241.01 | 259.01 |

| pKa (DMSO) | ~7.5 | ~8.2 | ~7.8 |

| LogP | 2.5 | 2.1 | 2.6 |

| Melting Point (°C) | 82–86 | 82–86 | 89–92 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.